Product packaging for 2,8-Bis(trifluoromethyl)quinolin-4-ol(Cat. No.:CAS No. 35853-41-9)

2,8-Bis(trifluoromethyl)quinolin-4-ol

Cat. No.: B1348971
CAS No.: 35853-41-9
M. Wt: 281.15 g/mol
InChI Key: JIWHKBAFGFPZKM-UHFFFAOYSA-N
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Description

Significance of Quinolines in Contemporary Chemical Biology and Drug Discovery Research

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold for a vast array of biologically active molecules. benthamdirect.combenthamdirect.comeurekaselect.comresearchgate.netresearchgate.net The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. eurekaselect.comresearchgate.net This structural adaptability has made quinoline and its derivatives mainstays in medicinal chemistry, with applications spanning a wide range of therapeutic areas. benthamdirect.combenthamdirect.comresearchgate.net Quinoline-based compounds have demonstrated efficacy as anticancer, antimicrobial, antiviral, and antiparasitic agents. benthamdirect.combenthamdirect.comeurekaselect.comresearchgate.netresearchgate.net Their ability to interact with various biological targets, including enzymes and receptors, underscores their importance in the ongoing quest for new and improved therapeutic agents. benthamdirect.comeurekaselect.com

Overview of Trifluoromethyl Group Incorporation in Bioactive Molecules

The incorporation of trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the parent compound's biological and pharmacological profile. mdpi.comnih.govbohrium.commdpi.com The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's behavior in a biological system. mdpi.commdpi.comresearchgate.net Introducing a CF3 group can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life. mdpi.comnih.gov Furthermore, the lipophilic nature of the trifluoromethyl group can enhance a molecule's ability to permeate cell membranes, leading to improved bioavailability. mdpi.comnih.govbohrium.com The strong electron-withdrawing nature of the CF3 group can also alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding affinity to its biological target. mdpi.commdpi.com

Research Trajectory of 2,8-Bis(trifluoromethyl)quinolin-4-ol within Academic Disciplines

This compound has carved a niche for itself as a valuable research chemical, primarily within the fields of medicinal chemistry and synthetic organic chemistry. Its research trajectory has been largely driven by its role as a key intermediate in the synthesis of more complex, biologically active molecules. chemimpex.comnih.gov A significant area of investigation has been its use in the development of antiparasitic drugs, most notably as a precursor to the antimalarial drug mefloquine (B1676156). nih.govnih.gov More recently, its derivatives have been explored for their potential antiviral activity, particularly against the Zika virus. researchgate.net Beyond its applications in drug discovery, the compound is also of interest to synthetic chemists for its unique chemical properties and as a building block for novel molecular architectures. chemimpex.com Its synthesis and structural characteristics have been the subject of academic study, providing insights into the chemistry of fluorinated heterocyclic compounds. chemicalbook.comchemicalbook.combeilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H5F6NO B1348971 2,8-Bis(trifluoromethyl)quinolin-4-ol CAS No. 35853-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-bis(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H5F6NO/c12-10(13,14)6-3-1-2-5-7(19)4-8(11(15,16)17)18-9(5)6/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHKBAFGFPZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189402
Record name 2,8-Bis(trifluoromethyl)quinolin-4-ol
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Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35853-41-9
Record name 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline
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Record name 2,8-Bis(trifluoromethyl)quinolin-4-ol
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Record name 2,8-Bis(trifluoromethyl)quinolin-4-ol
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Record name 2,8-bis(trifluoromethyl)quinolin-4-ol
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Record name 2,8-BIS(TRIFLUOROMETHYL)QUINOLIN-4-OL
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Synthetic Methodologies and Derivatization Strategies for 2,8 Bis Trifluoromethyl Quinolin 4 Ol

Classical and Modern Synthetic Routes to the 2,8-Bis(trifluoromethyl)quinolin-4-ol Core

The construction of the fundamental this compound framework is a critical first step for any subsequent chemical modifications. This is most effectively achieved through cyclization reactions that form the quinoline (B57606) ring system.

Cyclization Reactions for Quinoline Ring Formation (e.g., Polyphosphoric Acid-Mediated Reactions)

A prominent and well-documented method for the synthesis of this compound involves a cyclization reaction facilitated by polyphosphoric acid (PPA). chemicalbook.com This approach is a variation of the classic Conrad-Limpach-Knorr synthesis of quinolines. The reaction proceeds by the condensation of 2-aminobenzotrifluoride with ethyl 4,4,4-trifluoroacetoacetate.

In a typical procedure, a mixture of 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate is heated in the presence of polyphosphoric acid. chemicalbook.com The PPA serves as both a catalyst and a dehydrating agent, driving the intramolecular cyclization to form the quinoline ring. The reaction is typically conducted at elevated temperatures, often around 150°C, for several hours. chemicalbook.com Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude this compound, which can then be collected by filtration and purified. This method is advantageous due to its relatively straightforward procedure and good yields.

Table 1: Polyphosphoric Acid-Mediated Synthesis of this compound

Reactant 1Reactant 2Catalyst/MediumTemperatureReaction TimeYield
2-AminobenzotrifluorideEthyl 4,4,4-trifluoroacetoacetatePolyphosphoric Acid150°C3 hours~91%

Precursor Identification and Optimization in Chemical Synthesis

The successful synthesis of this compound is critically dependent on the selection and quality of its precursors. The key starting materials for the polyphosphoric acid-mediated cyclization are 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate. chemicalbook.com

2-Aminobenzotrifluoride provides the aniline (B41778) fragment of the quinoline ring, incorporating the trifluoromethyl group at what will become the 8-position of the final product. The purity of this starting material is crucial to avoid side reactions and ensure a high yield of the desired quinoline.

Ethyl 4,4,4-trifluoroacetoacetate serves as the three-carbon unit that forms the pyridinone portion of the quinoline ring, introducing the second trifluoromethyl group at the 2-position. The reactivity of this β-ketoester is central to the initial condensation with the aniline derivative.

Chemical Modifications and Functionalization of this compound

The this compound molecule offers several sites for chemical modification. However, the C-4 hydroxyl group is a particularly attractive target for functionalization, as it can be converted into a good leaving group, enabling a variety of nucleophilic substitution reactions.

Transformation to 4-Chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) as a Key Intermediate

A pivotal step in the derivatization of this compound is its conversion to 4-chloro-2,8-bis(trifluoromethyl)quinoline. This transformation is crucial as the chloro group at the C-4 position is an excellent leaving group, paving the way for the introduction of a wide range of nucleophiles. This conversion is typically achieved by treating the quinolin-4-ol with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The reaction with phosphorus oxychloride is a standard method for converting 4-hydroxyquinolines to their 4-chloro counterparts. The reaction is generally performed by heating the quinolin-4-ol in neat phosphorus oxychloride or in a high-boiling inert solvent. The resulting 4-chloro-2,8-bis(trifluoromethyl)quinoline is a key intermediate for further synthetic manipulations.

Table 2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline

Starting MaterialReagentTypical ConditionsProduct
This compoundPhosphorus Oxychloride (POCl₃)Reflux4-Chloro-2,8-bis(trifluoromethyl)quinoline

Nucleophilic Substitution Reactions at the C-4 Position

The presence of the electron-withdrawing trifluoromethyl groups on the quinoline ring enhances the electrophilicity of the C-4 position in 4-chloro-2,8-bis(trifluoromethyl)quinoline, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various substituents at this position.

A particularly important class of derivatives accessible from 4-chloro-2,8-bis(trifluoromethyl)quinoline are the N-substituted-2,8-bis(trifluoromethyl)quinolin-4-amines. These compounds are synthesized through the reaction of the 4-chloro intermediate with a primary or secondary amine.

The reaction is typically carried out by heating the 4-chloroquinoline (B167314) with an excess of the desired amine, which can also serve as the solvent. Alternatively, the reaction can be conducted in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or ethanol, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and base, as well as the reaction temperature and time, can be optimized to achieve high yields of the desired N-substituted product. This methodology allows for the synthesis of a diverse library of N-alkyl and N-aryl-2,8-bis(trifluoromethyl)quinolin-4-amine derivatives.

Table 3: Representative Synthesis of N-Substituted-2,8-bis(trifluoromethyl)quinolin-4-amine Derivatives

Amine NucleophileSolventBaseTypical ConditionsProduct Type
Alkylamine (e.g., n-butylamine)EthanolTriethylamineRefluxN-Alkyl-2,8-bis(trifluoromethyl)quinolin-4-amine
Arylamine (e.g., aniline)NMPK₂CO₃120-150°CN-Aryl-2,8-bis(trifluoromethyl)quinolin-4-amine
Diamine (e.g., ethylenediamine)Neat or DMF-HeatBis(2,8-bis(trifluoromethyl)quinolin-4-yl)alkyldiamine
Formation of Hydrazinyl Derivatives

A critical step in the diversification of the this compound scaffold is its conversion into a hydrazinyl derivative. This transformation is not direct but proceeds through a two-step sequence. First, the parent quinolin-4-ol is converted to 4-chloro-2,8-bis(trifluoromethyl)quinoline. utmb.edu This chlorinated intermediate is significantly more reactive and serves as an excellent precursor for nucleophilic substitution.

The key scaffold, 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline, is then synthesized by reacting the 4-chloro derivative with hydrazine. utmb.edu This reaction introduces a highly versatile hydrazinyl group at the 4-position of the quinoline ring, which becomes the reactive handle for a multitude of subsequent derivatization reactions. utmb.edu

O-Alkylation Strategies for Ether Formation

The hydroxyl group at the 4-position of this compound offers a prime site for O-alkylation to form ether linkages. This strategy is fundamental for connecting the quinoline core to other molecular fragments. A notable application of this method is in the synthesis of precursors for antibiotic conjugates.

Specifically, the synthesis of (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid derivatives has been reported. researchgate.netdeepdyve.com This involves reacting the quinolin-4-ol with an appropriate haloacetic acid ester, followed by hydrolysis to yield the carboxylic acid. This process effectively creates a linker arm attached to the quinoline core via a stable ether bond. The resulting derivative, possessing a terminal carboxylic acid group, is then primed for amide bond formation with other molecules, such as cephalosporins. researchgate.netdeepdyve.com The formation of related acetate (B1210297) esters, like methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate, has also been structurally confirmed. nih.gov

Generation of Diverse Chemical Libraries via Further Derivatization

The strategic placement of reactive functional groups, such as the hydrazinyl moiety, on the 2,8-bis(trifluoromethyl)quinoline (B3046767) core enables the generation of extensive chemical libraries. These libraries, featuring varied structural motifs, are essential for exploring structure-activity relationships in drug discovery.

Hydrazone Synthesis

The 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline intermediate is readily converted into a wide range of hydrazone derivatives. utmb.edu Hydrazones are synthesized through the condensation reaction of the hydrazinyl group with various aldehydes and ketones. This reaction is typically straightforward and results in the formation of a C=N-N linkage. The synthesis of a series of hydrazones (4a-t) from the key hydrazinyl scaffold has been accomplished in good yields, demonstrating the robustness of this synthetic route for creating a library of analogs with diverse aromatic and heterocyclic substituents. utmb.edu

Urea (B33335) and Thiourea (B124793) Analog Preparation

The nucleophilic nature of the terminal nitrogen in 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline allows for the preparation of urea and thiourea derivatives. utmb.edu These functional groups are recognized as important pharmacophores in medicinal chemistry. nih.gov The synthesis involves reacting the hydrazinyl intermediate with various isocyanates or isothiocyanates. This reaction leads to the formation of N,N'-disubstituted ureas and thioureas, incorporating the quinoline scaffold. A number of these derivatives have been successfully synthesized, expanding the chemical diversity of the compound library. utmb.edu

Pyrazole (B372694) Ring Annulation

Further derivatization of the 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline intermediate can lead to the formation of more complex heterocyclic systems. One such transformation is the construction of a pyrazole ring. utmb.edu Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are prevalent in many biologically active compounds. researchgate.net The synthesis of pyrazole-fused quinolines is achieved by reacting the hydrazinyl derivative with appropriate 1,3-dicarbonyl compounds or their equivalents. This cyclization reaction results in the formation of a new pyrazole ring attached to the quinoline core, yielding complex polycyclic structures in good yields. utmb.edu

Cephalosporin (B10832234) Conjugates and Their Synthetic Design

A sophisticated application of derivatization is the conjugation of the quinoline moiety to established antibiotic frameworks like cephalosporins. researchgate.netdeepdyve.com The synthetic design for these conjugates utilizes the O-alkylation strategy previously discussed. The (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid derivative serves as the linking component. researchgate.net The carboxylic acid group of this linker is activated and then coupled with the amino group present on the cephalosporin core, typically at the C-7 position, to form a stable amide bond. This modular approach allows for the synthesis of novel hybrid molecules that combine the structural features of both the quinoline and the β-lactam antibiotic. researchgate.netdeepdyve.com

Data on Synthesized Derivatives

Below is a summary of the types of derivatives synthesized from this compound and its intermediates.

Starting Material Reagent Type Resulting Derivative Class Reference
4-Chloro-2,8-bis(trifluoromethyl)quinolineHydrazineHydrazinyl Derivative utmb.edu
This compoundHaloacetic acid esterEther (Carboxylic Acid Linker) researchgate.netdeepdyve.com
4-Hydrazinyl-2,8-bis(trifluoromethyl)quinolineAldehydes/KetonesHydrazones utmb.edu
4-Hydrazinyl-2,8-bis(trifluoromethyl)quinolineIsocyanatesUreas utmb.edu
4-Hydrazinyl-2,8-bis(trifluoromethyl)quinolineIsothiocyanatesThioureas utmb.edu
4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline1,3-Dicarbonyl compoundsPyrazoles utmb.edu
(2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acidCephalosporin CoreCephalosporin Conjugates researchgate.netdeepdyve.com

Advanced Synthetic Techniques and Yield Optimization in this compound Synthesis

The synthesis of this compound, a crucial intermediate in the development of various biologically active compounds, is predominantly achieved through a specialized application of the Conrad-Limpach-Knorr quinoline synthesis. This methodology has been refined to produce the target compound in high yields, reflecting an advanced and optimized synthetic strategy.

The most widely documented and effective method for the synthesis of this compound involves the acid-catalyzed cyclization of 2-aminobenzotrifluoride with ethyl 4,4,4-trifluoroacetoacetate. chemicalbook.com This reaction leverages the principles of the Conrad-Limpach synthesis, which is a condensation reaction between an aniline and a β-ketoester to form a 4-hydroxyquinoline (B1666331). wikipedia.org

The key to the high efficiency of this synthesis lies in the use of polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent. The reaction is typically conducted at an elevated temperature of 150°C for a duration of 3 hours. chemicalbook.com Under these conditions, PPA facilitates the crucial intramolecular cyclization and subsequent dehydration steps, driving the reaction towards the formation of the stable quinolinol ring system. The process is characterized by its high yield, which has been reported to be as high as 91%. chemicalbook.com

The optimization of this synthetic route is evident in the selection of the reaction components and conditions. The use of PPA is a significant advancement over classical methods that might employ other acids, as it provides a viscous solvent medium and effectively removes water, a byproduct of the condensation, thereby shifting the equilibrium towards the product. The elevated temperature provides the necessary activation energy for the ring-closing step, a critical factor in the Conrad-Limpach synthesis. wikipedia.org

Workup of the reaction is straightforward, involving the quenching of the reaction mixture in ice water to precipitate the product. The resulting solid can then be isolated by filtration and washed to afford the desired this compound in high purity and yield. chemicalbook.com

The following table summarizes the optimized conditions for the synthesis of this compound:

Reactant 1Reactant 2Catalyst/SolventTemperatureTimeYield
2-AminobenzotrifluorideEthyl 4,4,4-trifluoroacetoacetatePolyphosphoric Acid150°C3 hours91%

This data is compiled from a documented synthetic procedure. chemicalbook.com

While alternative synthetic pathways for quinoline derivatives exist, such as the Skraup, Friedländer, and Doebner-von Miller reactions, the Conrad-Limpach approach catalyzed by polyphosphoric acid remains the most efficient and high-yielding method reported for this compound. chemicalbook.comjptcp.com The high yield achieved suggests that this particular method is well-optimized, leaving little room for significant improvement without exploring entirely new and potentially more complex synthetic strategies.

Molecular Structure, Conformational Analysis, and Crystallographic Investigations of 2,8 Bis Trifluoromethyl Quinolin 4 Ol and Its Derivatives

Solid-State Structural Elucidation via X-ray Diffraction Crystallography

Single-crystal X-ray diffraction analysis has provided a definitive look into the solid-state architecture of 2,8-Bis(trifluoromethyl)quinolin-4-ol. These investigations reveal not only the precise atomic coordinates but also the packing arrangements and intermolecular forces that govern the crystal lattice.

A significant finding from crystallographic studies is that this compound crystallizes as a 1:1 cocrystal containing both the quinolin-4-ol (enol) form and its tautomer, 2,8-bis(trifluoromethyl)quinolin-4(1H)-one (keto form). iucr.org This cocrystal formation offers direct evidence of the tautomeric equilibrium present in the solid state. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains one molecule of each tautomer, providing a unique opportunity to compare their geometries within the same crystal lattice. iucr.org

Crystal Data for the Cocrystal
Compound 1:1 cocrystal of this compound and 2,8-bis(trifluoromethyl)quinolin-4(1H)-one
Formula C₁₁H₅F₆NO
Crystal System Monoclinic
Space Group P2₁/n

This table presents crystallographic data for the cocrystal, highlighting its monoclinic system and P2₁/n space group.

The quinoline (B57606) ring is a bicyclic heteroaromatic system that is generally considered to be rigid. nih.govnih.gov Crystallographic analysis of the this compound and 2,8-bis(trifluoromethyl)quinolin-4(1H)-one cocrystal confirms this lack of significant conformational flexibility. iucr.org The root mean square deviations for all non-hydrogen atoms are very low, calculated at 0.008 Å for the alcohol form and 0.034 Å for the ketone tautomer, indicating that both ring systems are essentially planar. iucr.org This planarity is crucial for maintaining the aromatic system and facilitating the aforementioned intermolecular interactions. Some minor disorder has been observed in the fluorine atoms of one of the trifluoromethyl groups, which are disordered over two positions, reflecting a degree of rotational freedom of the CF₃ group in the solid state. iucr.org

Spectroscopic Characterization for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, LC-MS)

Spectroscopic methods are essential for confirming the chemical structure of this compound in solution and verifying its molecular weight.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy would be used to identify the hydrogen atoms in the molecule. The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. A key feature would be a broad singlet for the hydroxyl (-OH) proton in the quinolin-4-ol tautomer or the N-H proton in the quinolin-4(1H)-one tautomer, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) provides information about the carbon skeleton. The spectrum would display distinct signals for each of the 11 carbon atoms. The carbons of the trifluoromethyl (CF₃) groups would appear as quartets due to coupling with the three fluorine atoms. The C4 carbon would show a significant shift depending on whether it is part of a C-OH bond (enol form) or a C=O bond (keto form).

LC-MS (Liquid Chromatography-Mass Spectrometry) is used to determine the molecular weight of the compound, confirming its elemental formula (C₁₁H₅F₆NO). The expected molecular weight is approximately 281.15 g/mol . nih.gov This technique would show a molecular ion peak corresponding to this mass, confirming the identity of the compound.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Signals in the aromatic region (approx. 7.0-8.5 ppm) for ring protons. A broad signal for the O-H or N-H proton.
¹³C NMR Signals for aromatic carbons. Quartets for CF₃ carbons due to C-F coupling. Distinct signal for C4 (enol vs. keto).
LC-MS Molecular ion peak confirming the mass corresponding to the formula C₁₁H₅F₆NO (approx. 281.15 m/z).

This interactive table summarizes the anticipated results from key spectroscopic techniques used for the structural confirmation of this compound.

Tautomerism Studies and Structural Assignment through Advanced NMR Techniques (e.g., HSQC, HMBC)

The existence of keto-enol tautomerism in 4-hydroxyquinoline (B1666331) derivatives is a well-documented phenomenon, and it is directly confirmed for this compound by the cocrystal structure. iucr.orgresearchgate.net In solution, the two tautomers, this compound (enol) and 2,8-bis(trifluoromethyl)quinolin-4(1H)-one (keto), can exist in equilibrium. Advanced 2D NMR techniques are invaluable for unambiguously assigning the structure of the dominant tautomer in solution or studying the equilibrium.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the quinoline ring system.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for studying tautomerism. It reveals correlations between protons and carbons that are two or three bonds away. For instance, in the keto tautomer, the N-H proton would show a correlation to the C4 (carbonyl) carbon and the C5 and C4a bridgehead carbons. In contrast, for the enol tautomer, the O-H proton would likely show a correlation to the C4 carbon, but correlations to C5 and C4a would be absent. By analyzing these long-range correlations, the specific connectivity can be mapped, allowing for the unequivocal assignment of the predominant tautomeric form in a given solvent.

Computational Chemistry and in Silico Studies of 2,8 Bis Trifluoromethyl Quinolin 4 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govmdpi.com This method is crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand recognition. nih.gov For derivatives sharing the 2,8-bis(trifluoromethyl)quinoline (B3046767) core, such as the antimalarial drug mefloquine (B1676156), docking studies have provided significant insights into their interactions with various protein targets.

For instance, studies on mefloquine have explored its binding to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These simulations reveal key interactions that stabilize the ligand-protein complex. The 2,8-bis(trifluoromethyl)quinoline core often engages in non-polar interactions, while the functional groups at the 4-position are critical for forming specific hydrogen bonds and other polar contacts. nih.gov In the case of BuChE, mefloquine has been shown to form conventional hydrogen bonds and a salt bridge with the residue Glu-197, while also establishing π-cation and π-π stacking interactions with Trp-82 and Phe-329, respectively. nih.gov Similarly, in the active site of AChE, hydrogen bonds with Gly-120 and Tyr-337 are observed. nih.gov

These simulations highlight the importance of specific amino acid residues in the binding pocket that complement the structural and electronic features of the quinoline (B57606) derivative. The trifluoromethyl groups contribute to hydrophobic interactions, anchoring the ligand within the target's binding site.

Table 1: Predicted Interactions of a Mefloquine Scaffold with Target Proteins
Target ProteinInteracting ResiduesInteraction TypeBinding Energy (kcal/mol)
Acetylcholinesterase (AChE)Gly-120Hydrogen Bond-11.60 (Typical Range)
Tyr-337Hydrogen Bond
Various non-polar interactions
Butyrylcholinesterase (BuChE)Glu-197Hydrogen Bond, Salt Bridge-11.03 (Typical Range)
His-438Hydrogen Bond
Trp-82π-cation Interaction
Phe-329π-π Interaction

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. mdpi.com MD simulations are crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding. nih.gov

For the 2,8-bis(trifluoromethyl)quinoline scaffold, as studied through its derivative mefloquine, MD simulations have been employed to confirm the stability of its docked conformations. nih.gov A typical MD simulation runs for a duration, such as 150 nanoseconds, during which the trajectory of the ligand-protein complex is analyzed. nih.gov Key metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of interacting residues are calculated. nih.gov

A stable RMSD for both the protein and the ligand over the simulation time indicates that the complex remains in a stable conformation and the ligand does not dissociate from the binding pocket. nih.govresearchgate.net RMSF analysis helps identify which amino acid residues in the active site are flexible and which are rigidly interacting with the ligand. researchgate.net Furthermore, MD simulations can track the persistence of different types of interactions (e.g., hydrogen bonds, hydrophobic contacts, water bridges) throughout the simulation, providing a more accurate picture of the binding stability. researchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
ParameterPurposeIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Low, stable fluctuations around an average value for both protein and ligand.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Low fluctuation for residues in the binding site indicates stable interactions with the ligand.
Protein-Ligand ContactsTracks the number and type of interactions (H-bonds, hydrophobic, etc.) over time.Consistent and persistent interactions throughout the simulation.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value suggests the protein's overall fold is maintained upon ligand binding. nih.gov

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For the 2,8-bis(trifluoromethyl)quinoline core, SAR studies have been conducted by synthesizing and testing libraries of analogs with modifications at various positions, particularly the 4-position. nih.govresearchgate.net These studies have revealed that the nature of the substituent at the 4-position is critical for activity. For example, in certain contexts, electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OMe) have been shown to enhance biological potential. nih.gov

Pharmacophore modeling complements SAR by abstracting the key chemical features responsible for biological activity into a 3D model. patsnap.com A pharmacophore model defines the essential spatial arrangement of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are necessary for binding to a specific target. nih.govbabrone.edu.in These models can be generated either based on a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based). patsnap.com

For quinoline-based antimalarials, pharmacophore models typically include:

An aromatic ring feature representing the quinoline core.

Hydrogen bond acceptor/donor features corresponding to the quinoline nitrogen and substituents.

Hydrophobic features, often associated with the trifluoromethyl groups.

These models serve as powerful tools for virtual screening of large compound databases to identify novel molecules with the desired activity profile and for guiding the de novo design of new chemical entities. nih.govdovepress.com

Theoretical Investigations of Electronic Properties and Reactivity Profiles

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govrsc.org For 2,8-Bis(trifluoromethyl)quinolin-4-ol and its derivatives, DFT calculations provide valuable insights into how the electron-withdrawing trifluoromethyl groups influence the molecule's properties.

Key electronic properties calculated via DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's kinetic stability and electronic excitability. nih.gov For a mefloquine derivative, DFT calculations have shown that the LUMO is predominantly located on the quinolinyl moiety, suggesting this part of the molecule is susceptible to nucleophilic attack or electron acceptance. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict sites for intermolecular interactions, such as hydrogen bonding. sci-hub.se

These theoretical studies help rationalize observed biological activities and guide the design of new analogs with tailored electronic properties for improved target interactions. acs.org

Table 3: Theoretical Properties of Quinoline Derivatives from DFT Calculations
PropertySignificanceTypical Findings for 2,8-Bis(trifluoromethyl)quinoline Core
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and kinetic stability. nih.govThe electron-withdrawing CF3 groups generally lower the energy of the orbitals.
LUMO DistributionIdentifies the most likely site for receiving electrons (electrophilic site).Primarily localized on the quinoline ring system. nih.gov
Molecular Electrostatic Potential (MEP)Maps electron-rich and electron-poor regions to predict interaction sites. sci-hub.seNegative potential near the quinoline nitrogen and oxygen; positive potential near hydroxyl hydrogens.

Drug Design Principles Guided by Computational Approaches

Computational chemistry provides a rational framework for modern drug design, moving beyond traditional trial-and-error approaches. The insights gained from molecular docking, MD simulations, SAR, and DFT calculations for the this compound scaffold can be integrated to guide the design of novel therapeutic agents.

The key principles include:

Structure-Based Design: Using the 3D structure of a target protein, docking and MD simulations can help design ligands that fit precisely into the active site and form optimal interactions. For example, knowing that specific hydrogen bonds are crucial for binding allows chemists to design molecules that present donor/acceptor groups in the correct geometry. ajol.info

Scaffold Hopping and Hybridization: Pharmacophore models can be used to search for entirely new chemical scaffolds that match the required 3D arrangement of features but have different core structures. Another strategy is hybridization, where the quinoline core is covalently linked to another pharmacologically active moiety to create a hybrid molecule with potentially synergistic or dual-action effects, or to overcome drug resistance. up.ac.zaresearchgate.net

SAR-Guided Optimization: Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate chemical structure with biological activity, can be developed from existing data. ucm.esnih.gov These models can then predict the activity of new, computationally designed compounds before they are synthesized, prioritizing the most promising candidates and conserving resources. ajol.info For example, if a QSAR model indicates that increased hydrophobicity at a certain position enhances activity, analogs can be designed accordingly.

By combining these computational strategies, researchers can efficiently design and optimize lead compounds based on the this compound structure, aiming for enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Pharmacological and Biological Evaluation of 2,8 Bis Trifluoromethyl Quinolin 4 Ol Derivatives

Antimalarial Activity Spectrum

The antimalarial efficacy of 2,8-bis(trifluoromethyl)quinolin-4-ol derivatives has been rigorously assessed against various species of the Plasmodium parasite, the causative agent of malaria. These evaluations have encompassed both in vitro and in vivo models, providing a comprehensive understanding of their potential as therapeutic agents.

A significant challenge in the global effort to control malaria is the widespread resistance of Plasmodium falciparum to conventional antimalarial drugs, particularly chloroquine (B1663885). Research has demonstrated that derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) exhibit potent activity against chloroquine-resistant strains of P. falciparum.

In a notable study, a series of new mefloquine (B1676156) derivatives were designed, incorporating the 2,8-bis-(trifluoromethyl)quinoline pharmacophoric subunit. One of the most active compounds in this series, designated as compound 129, displayed a half-maximal inhibitory concentration (IC50) of 0.083 µM against the W2 chloroquine-resistant P. falciparum clone. This potency was found to be three-fold more potent than chloroquine itself, which had an IC50 of 0.25 µM against the same strain. nih.gov These findings underscore the potential of the 2,8-bis(trifluoromethyl)quinoline scaffold in overcoming chloroquine resistance.

Further studies on other derivatives containing two trifluoromethyl groups have also indicated a higher in vitro activity compared to compounds with only one trifluoromethyl group. nih.gov For instance, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones showed IC50 values of 4.8 and 5.2 µg/ml, respectively, against the D10 chloroquine-sensitive strain of P. falciparum. nih.gov

Table 1: In Vitro Activity of 2,8-Bis(trifluoromethyl)quinoline Derivatives against P. falciparum
CompoundP. falciparum StrainIC50 (µM)Reference
Compound 129W2 (Chloroquine-Resistant)0.083 nih.gov
ChloroquineW2 (Chloroquine-Resistant)0.25 nih.gov

To complement in vitro findings, the antimalarial activity of quinoline (B57606) derivatives is often evaluated in vivo using animal models, such as mice infected with Plasmodium berghei. nih.govnih.gov This rodent malaria parasite serves as a valuable tool for assessing the efficacy of potential antimalarial compounds in a living organism. pberghei.nl

The pharmacological profile of this compound derivatives is further elucidated through comparative studies with established antimalarial drugs. These comparisons provide a benchmark for assessing their potency and potential advantages.

As previously mentioned, a derivative of 2,8-bis(trifluoromethyl)quinoline was found to be three times more potent than chloroquine against a chloroquine-resistant strain of P. falciparum. nih.gov The structural similarity of these derivatives to mefloquine, which also contains the 2,8-bis(trifluoromethyl)quinoline core, is a key aspect of their design. nih.gov However, the derivatives are often chemically simpler than mefloquine. nih.govsemanticscholar.org

In the design of new antimalarial agents, the 2,8-bis(trifluoromethyl)quinoline moiety has been hybridized with the aminoaryl moiety of amodiaquine (B18356) to create potent compounds. nih.gov This molecular hybridization approach aims to combine the pharmacophoric features of different antimalarial agents to enhance activity. nih.gov

Table 2: Comparative Potency of a 2,8-Bis(trifluoromethyl)quinoline Derivative
CompoundIC50 against W2 Strain (µM)Relative Potency to ChloroquineReference
Compound 1290.0833-fold more potent nih.gov
Chloroquine0.25- nih.gov

The 2,8-bis(trifluoromethyl)quinoline moiety is a critical pharmacophore for the antiplasmodial activity of this class of compounds. Its presence is a defining feature of the highly effective antimalarial drug, mefloquine. nih.gov The trifluoromethyl groups at the 2 and 8 positions of the quinoline ring are believed to play a crucial role in the drug's efficacy.

Exploration of Other Biological Activities

Antibacterial Properties

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a range of bacterial species. One study involved the synthesis of four new series of quinoline derivatives starting from this compound. utmb.edu The core structure was first converted to 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108), which then served as a key intermediate for the synthesis of hydrazones, ureas, thioureas, and pyrazoles. utmb.edunitk.ac.in

The in vitro antibacterial activity of these newly synthesized compounds was tested against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. utmb.edunitk.ac.in Preliminary results from this research indicated that the hydrazone derivatives, in particular, demonstrated very good antibacterial activities, while other derivatives showed moderate activity. utmb.edu Another study focused on the synthesis of cephalosporin (B10832234) derivatives incorporating the (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid moiety and screened them for in-vitro antibacterial activity. researchgate.net

The following table presents the minimum inhibitory concentration (MIC) values for selected hydrazone derivatives of 2,8-bis(trifluoromethyl)quinoline against various bacterial strains.

Antituberculosis Properties

The 2,8-bis(trifluoromethyl)quinoline scaffold has also been a subject of interest in the search for new antituberculosis agents. Several studies have focused on the synthesis and evaluation of derivatives of this compound for their in vitro activity against Mycobacterium tuberculosis.

In one such study, a number of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis. researchgate.net The preliminary results were promising, with most of the synthesized compounds demonstrating significant in vitro antimycobacterial activity, comparable to some first-line antituberculosis drugs. researchgate.net The most potent compound in this series exhibited a minimum inhibitory concentration (MIC) of 3.13 µg/mL. researchgate.net

Another research effort involved the synthesis of hydrazone, urea (B33335), thiourea (B124793), and pyrazole (B372694) derivatives of 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline. utmb.edunitk.ac.in These compounds were evaluated for their antituberculosis activity against both the H37Rv strain and a multi-drug-resistant (MDR) strain of M. tuberculosis. The hydrazone derivatives were found to be particularly active. utmb.edu

The table below summarizes the antituberculosis activity of selected 4-amino and hydrazone derivatives of 2,8-bis(trifluoromethyl)quinoline.

Investigation in Cell Culture Models (e.g., Polycystic Kidney Disease)

The potential therapeutic applications of this compound derivatives have been explored in the context of polycystic kidney disease (PKD). PKD is a genetic disorder characterized by the formation of numerous cysts in the kidneys. nih.govnih.govmdpi.comkuleuven.be Research into novel treatments for PKD often involves the use of in vitro cell culture models that mimic the cyst formation process.

Molecular Hybridization and Bioisosteric Approaches in Drug Design

In the field of medicinal chemistry, the strategic modification of lead compounds is essential for developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Molecular hybridization and bioisosterism represent two powerful and widely utilized rational drug design strategies. nih.govdrugdesign.orgresearchgate.net Bioisosterism involves the replacement of a functional group within a molecule with another group that possesses similar physical or chemical properties, aiming to enhance desired biological or physical characteristics without drastically altering the core chemical structure. nih.govresearchgate.net Molecular hybridization, conversely, involves covalently linking two or more distinct pharmacophores (molecular fragments with known biological activity) to create a single hybrid molecule. mdpi.comnih.gov This can lead to compounds with dual modes of action or synergistic effects. nih.govnih.gov Researchers have effectively applied these principles to the 2,8-bis(trifluoromethyl)quinoline scaffold to generate novel derivatives with potential applications in treating infectious diseases.

Molecular Hybridization

The 2,8-bis(trifluoromethyl)quinoline core, a key feature of the antimalarial drug mefloquine, has served as a foundational scaffold for creating hybrid molecules targeting other pathogens. nih.govjohnshopkins.edu This approach leverages the established biological activity of the quinoline moiety while introducing new functionalities through combination with other pharmacophores.

One notable application is in the development of antituberculosis agents. Scientists have designed and synthesized hybrid compounds by combining the 2,8-bis(trifluoromethyl)quinoline structure with an isoxazole (B147169) moiety. nih.gov Specifically, 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester was developed as a prodrug. nih.gov This hybrid molecule demonstrated excellent activity against both replicating and non-replicating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Further investigation revealed that the hybrid was highly specific for the M. tuberculosis complex and was effective at reducing bacterial counts within infected macrophages. nih.gov The design rationale was that the ester hybrid would function as a prodrug, potentially improving metabolic stability while delivering the active acidic form to the site of infection. nih.govresearchgate.net

Compound/DerivativeHybridized MoietiesTarget OrganismReported In Vitro Activity
Mefloquine-Isoxazole Hybrid (Ester)2,8-Bis(trifluoromethyl)quinoline + Isoxazole-3-carboxylic acid ethyl esterMycobacterium tuberculosis (replicating)MIC: 0.9 µM nih.gov
Mefloquine-Isoxazole Hybrid (Ester)2,8-Bis(trifluoromethyl)quinoline + Isoxazole-3-carboxylic acid ethyl esterMycobacterium tuberculosis (non-replicating)MIC: 12.2 µM nih.gov
Mefloquine-Isoxazole Hybrid (Ester)2,8-Bis(trifluoromethyl)quinoline + Isoxazole-3-carboxylic acid ethyl esterM. tuberculosis in macrophagesEC90: 4.1 µM nih.gov

MIC: Minimum Inhibitory Concentration; EC90: 90% Effective Concentration

Another example of molecular hybridization involves the synthesis of derivatives linking (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid with the cephalosporin nucleus. researchgate.net This strategy combines the quinoline unit with a well-established β-lactam antibiotic scaffold. The resulting hybrid compounds were evaluated for their antibacterial and antifungal activities, with several derivatives showing significant antibacterial efficacy when compared to the standard drug, ciprofloxacin. researchgate.net

Bioisosteric Approaches

Bioisosteric replacement is a key tactic for optimizing lead compounds. While the 2,8-bis(trifluoromethyl)quinoline core is often retained for its fundamental contribution to biological activity, modifications to its substituents can fine-tune potency and selectivity. This approach has been successfully applied in the development of novel antiviral agents based on the mefloquine structure.

Recognizing the confirmed anti-Zika virus (ZIKV) activity of mefloquine, researchers synthesized a series of new 2,8-bis(trifluoromethyl)quinoline derivatives to enhance its potency. sscdt.orgfiocruz.br Through medicinal chemistry-driven modifications, which can be viewed as a bioisosteric replacement strategy for the complex side chain of mefloquine, new analogs were created and evaluated for their ability to inhibit ZIKV replication in vitro. sscdt.orgresearchgate.net This effort led to the identification of derivatives that were significantly more potent than the parent compound. fiocruz.br

CompoundTarget VirusReported In Vitro Potency (EC50)Potency vs. Mefloquine
MefloquineZika Virus (ZIKV)~4.0 µMBaseline
Quinoline Derivative 3aZika Virus (ZIKV)0.8 µM5-fold increase fiocruz.br
Quinoline Derivative 4Zika Virus (ZIKV)0.8 µM5-fold increase fiocruz.br

EC50: Half-maximal Effective Concentration

The results from these studies demonstrated that specific quinoline derivatives were the most potent compounds within the tested series, both exhibiting a mean EC50 value of 0.8 µM. fiocruz.br This represents a five-fold increase in potency compared to mefloquine. fiocruz.br These findings underscore the value of bioisosteric approaches in modifying existing drug scaffolds to develop promising new chemical structures for the treatment of emerging viral diseases like ZIKV. fiocruz.br

Broader Research Applications and Future Directions

Role as a Versatile Building Block in Organic and Medicinal Synthesis

2,8-Bis(trifluoromethyl)quinolin-4-ol serves as a crucial intermediate and foundational scaffold in the synthesis of a wide array of more complex, biologically active molecules. chemimpex.com Its structural rigidity and the presence of reactive sites make it an ideal starting point for chemical modifications. The trifluoromethyl groups are particularly important as they can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds. chemimpex.commdpi.com

One of the most notable applications of this compound is as a key precursor in the synthesis of the antimalarial drug mefloquine (B1676156). google.com The process often involves a one-pot synthesis to create [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a direct intermediate for mefloquine, highlighting the industrial relevance of the parent quinolinol. google.com Beyond antimalarials, this quinoline (B57606) derivative is a building block for developing other therapeutic agents. Research has demonstrated its utility in the synthesis of potential anti-cancer agents and fungicides, leveraging the compound's ability to form strong hydrogen bonds and its unique structural properties. chemimpex.com The typical synthesis of the core structure itself involves the cyclization of 2-aminobenzotrifluoride with ethyl 4,4,4-trifluoroacetoacetate, a method that is well-documented and scalable. chemicalbook.com

Table 1: Selected Synthetic Applications

Derivative Compound Class Therapeutic/Application Area Reference
Mefloquine Antimalarial google.com
Novel Heterocycles Anti-cancer chemimpex.com
Agrochemicals Fungicides chemimpex.com

Exploration in Materials Science Research, considering Electronic Properties

The unique electronic properties conferred by the two trifluoromethyl groups make this compound and its derivatives attractive for materials science applications. chemimpex.com These electron-withdrawing groups influence the electron distribution within the planar quinoline ring system, which is crucial for intermolecular interactions and the bulk properties of materials derived from it. chemimpex.com

Researchers are exploring its use in the formulation of advanced materials, such as high-performance polymers and coatings that require enhanced thermal and chemical stability. chemimpex.com Furthermore, the compound has been employed in the creation of fluorescent probes for biological imaging, where its specific photophysical properties can be harnessed to visualize cellular processes with high sensitivity. chemimpex.com

A significant recent development is the investigation of α-trifluoromethylated quinolines as safe, storable, and efficient photoinduced-electron transfer (PET) donors for initiating radical polymerizations. nih.govd-nb.infonih.gov In this context, the quinoline derivative acts as both the photosensitizer and the electron-transfer donor, a streamlined approach that avoids the need for a second initiating component. nih.govnih.gov This dual functionality represents a notable advancement in the design of initiators for creating polymers with high molecular weights. nih.govd-nb.info

Table 2: Applications in Materials Science

Application Area Key Property/Function Reference
Advanced Polymers/Coatings High thermal and chemical stability chemimpex.com
Biological Imaging Fluorescent probes chemimpex.com

Emerging Research Areas for Trifluoromethylated Quinolines

The broader class of trifluoromethylated quinolines, for which this compound is a key member, is at the forefront of several emerging research areas. The demonstrated biological activity and unique chemical properties of this structural motif have spurred investigations into new therapeutic and technological applications.

Antiviral Agents: Derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) are being actively explored for the development of novel drugs against the Zika virus, addressing an urgent need for effective antiviral therapies.

Anticancer and Analgesic Agents: Novel quinoline-derived trifluoromethyl alcohols have been identified as potent inhibitors of cancer cell growth in zebrafish embryo models. nih.gov Further studies on related compounds have revealed their potential as antiepileptic and analgesic agents that function by blocking sodium channels, which could lead to new treatments for neuropathic pain. nih.gov

Advanced Synthesis Methodologies: To improve the efficiency and scalability of producing these valuable compounds, researchers are developing novel synthesis routes. This includes the use of continuous-flow reactors for the preparation of trifluoromethylated N-fused heterocycles, which offers significant advantages over traditional batch methods. acs.org

Photochemistry and Polymer Science: As mentioned, the role of trifluoromethylated quinolines as PET donors is a burgeoning field. nih.govd-nb.infonih.gov This research could lead to safer and more storable systems for producing a wide range of polymers.

Translational Research Potential and Challenges

The journey from a promising laboratory compound to a widely used product, whether a therapeutic drug or an advanced material, is fraught with challenges. For this compound and its derivatives, the translational potential is significant, but so are the hurdles.

The most evident potential lies in drug discovery, with established pathways toward antimalarials and emerging avenues for anticancer, antiviral, and analgesic medications. google.comnih.govnih.gov In materials science, the unique electronic and photophysical properties could be translated into novel organic electronics, sensors, or specialty polymers. chemimpex.comnih.gov

However, several challenges must be addressed:

Synthesis and Scalability: While methods like one-pot and continuous-flow synthesis show promise, optimizing these processes for large-scale, cost-effective production remains a key challenge. google.comacs.org

Toxicity and Specificity: As with any biologically active compound, understanding the toxicity profile is crucial. Studies on some quinoline-derived trifluoromethyl alcohols have shown toxicity in zebrafish embryo models, indicating that careful structural modification is needed to balance efficacy with safety. nih.gov Achieving high selectivity for the intended biological target while minimizing off-target effects is a fundamental challenge in drug development.

Material Integration and Performance: In materials science, translating the properties of a single molecule into a bulk material with desired performance characteristics (e.g., durability, conductivity, and stability) is a complex process that requires extensive formulation and engineering research.

Overcoming these challenges will require interdisciplinary collaboration between synthetic chemists, pharmacologists, toxicologists, and materials scientists to fully realize the considerable potential of this versatile class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.